REACTION_CXSMILES
|
C([Li])CCC.[O:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[CH2:11]([Sn:13](Br)([CH2:16][CH3:17])[CH2:14][CH3:15])[CH3:12]>CCOCC>[CH2:11]([Sn:13]([CH2:16][CH3:17])([CH2:14][CH3:15])[C:7]1[O:6][CH:10]=[CH:9][N:8]=1)[CH3:12]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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O1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
C(C)[Sn](CC)(CC)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
stirred at −78° C. under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for another 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried through MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Sn](C=1OC=CN1)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |